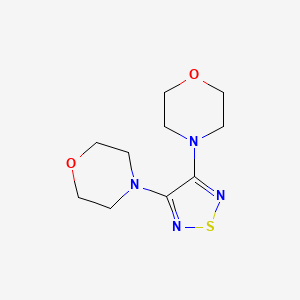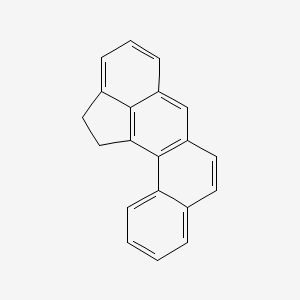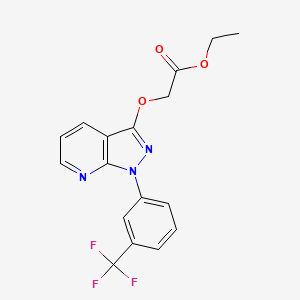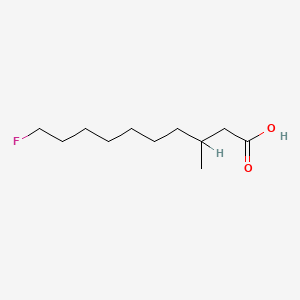
N-Desmethyl Perazine Dimalonic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Perazine Dimalonic Acid Salt is a chemical compound with the molecular formula C19H23N3S•C6H8O8 and a molecular weight of 533.59 . It is a derivative of perazine, a phenothiazine antipsychotic used in the treatment of psychotic disorders . This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of N-Desmethyl Perazine Dimalonic Acid Salt involves the reaction of 10-(3-(1-piperazinyl)propyl)-10H-phenothiazine with malonic acid . The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-Desmethyl Perazine Dimalonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Desmethyl Perazine Dimalonic Acid Salt has several scientific research applications, including:
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new chemical processes and products.
Mécanisme D'action
The mechanism of action of N-Desmethyl Perazine Dimalonic Acid Salt involves its interaction with molecular targets such as dopamine receptors. As a derivative of perazine, it modulates the activity of dopamine D2 receptors, which play a crucial role in the regulation of mood and behavior . This interaction helps alleviate symptoms of psychotic disorders by balancing neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
N-Desmethyl Perazine Dimalonic Acid Salt is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Perazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine antipsychotic with a different side effect profile.
These compounds share structural similarities but differ in their pharmacological effects and therapeutic applications.
Propriétés
Formule moléculaire |
C22H27N3O4S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
10-(3-piperazin-1-ylpropyl)phenothiazine;propanedioic acid |
InChI |
InChI=1S/C19H23N3S.C3H4O4/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21;4-2(5)1-3(6)7/h1-4,6-9,20H,5,10-15H2;1H2,(H,4,5)(H,6,7) |
Clé InChI |
KAWLVYWULVVWQO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















